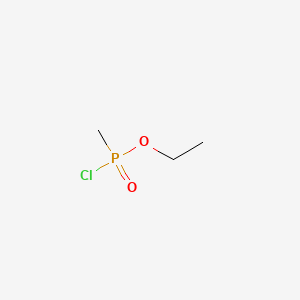

Ethyl methylphosphonochloridoate

Beschreibung

Ethyl methylphosphonochloridoate (CAS RN: 5284-09-3) is an organophosphorus compound with the molecular formula C₃H₈ClO₂P and the IUPAC name ethyl methylphosphonochloridoate. Structurally, it consists of a methyl group bonded to a phosphorus atom, an ethoxy group, and a chloride substituent, forming a reactive chloridate ester . Its primary uses include serving as an intermediate in the synthesis of pesticides, flame retardants, and pharmaceuticals, leveraging its reactivity in nucleophilic substitution and esterification reactions .

Eigenschaften

IUPAC Name |

1-[chloro(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClO2P/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLLQQBEJNHPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClO2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967308 | |

| Record name | Ethyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5284-09-3 | |

| Record name | Methylphosphonochloridic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methylphosphonochlorid-säureethylester kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Methylphosphonsäuredichlorid mit Ethanol. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die richtige Bildung des Esters zu gewährleisten. Die allgemeine Reaktion lautet wie folgt:

[ \text{CH}_3\text{P(O)Cl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{P(O)(OCH}_2\text{CH}_3\text{)Cl} + \text{HCl} ]

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Methylphosphonochlorid-säureethylester häufig großtechnische Reaktionen unter Verwendung ähnlicher Verfahren wie oben beschrieben. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit sorgfältig kontrolliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methylphosphonochlorid-säureethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile wie Hydroxidionen ersetzt werden, was zur Bildung verschiedener Phosphonatester führt.

Hydrolyse: Der Ester kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Methylphosphonsäure und Ethanol zu ergeben.

Oxidation und Reduktion: Die Verbindung kann an Oxidations-Reduktionsreaktionen teilnehmen, obwohl diese im Vergleich zu Substitution und Hydrolyse weniger häufig sind.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise mit Wasser oder wässrigen Lösungen von Säuren oder Basen durchgeführt.

Substitution: Häufige Reagenzien umfassen Nucleophile wie Hydroxidionen, Amine und Alkohole.

Oxidation und Reduktion: Verschiedene Oxidations- und Reduktionsmittel können verwendet werden, abhängig von der gewünschten Transformation.

Hauptprodukte, die gebildet werden

Hydrolyse: Methylphosphonsäure und Ethanol.

Substitution: Verschiedene Phosphonatester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methylphosphonochlorid-säureethylester beinhaltet seine Reaktivität mit Nucleophilen. Das Chloratom ist hochreaktiv und kann leicht durch andere Nucleophile ersetzt werden, was zur Bildung verschiedener Derivate führt. Die beteiligten molekularen Zielstrukturen und Pfade hängen von den spezifischen Reaktionen und Anwendungen ab, die untersucht werden.

Wirkmechanismus

The mechanism of action of methylphosphonochloridic acid, ethyl ester involves its reactivity with nucleophiles. The chlorine atom is highly reactive and can be easily substituted by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The unique properties of ethyl methylphosphonochloridoate become evident when compared to its analogs. Key differences arise from variations in alkyl chain length, substituent groups (e.g., thio vs. oxy groups), and steric effects. Below is a detailed analysis:

Propyl Methylphosphonochloridoate (CAS 15110-09-5)

- Molecular Formula : C₄H₁₀Cl₂P

- Structural Difference : Replaces the ethyl group with a propyl chain and includes an additional chlorine atom.

- Impact: Increased molecular weight (191.87 g/mol vs. The extra chlorine atom may elevate reactivity in hydrolysis reactions .

- Applications : Less commonly used in pharmaceuticals due to higher toxicity but employed in specialty polymer synthesis .

Isobutyl Methylphosphonochloridate (CAS 18359-05-2)

- Molecular Formula : C₅H₁₂ClO₂P

- Structural Difference : Branched isobutyl group replaces the linear ethyl chain.

- Impact : The bulky isobutyl group reduces steric accessibility, slowing reaction kinetics but improving thermal stability. This makes it suitable for high-temperature industrial processes .

- Applications : Used in flame-retardant formulations and as a corrosion inhibitor .

O-Methyl Ethylphosphonothionochloridate (CAS 1497-69-4)

- Molecular Formula : C₃H₈ClOPS

- Structural Difference: Substitutes the oxygen atom in the phosphoryl group with sulfur (thionochloridate).

- Impact: The sulfur atom increases electron density at the phosphorus center, accelerating nucleophilic substitution reactions. However, thionochloridates are generally less stable toward hydrolysis than oxychloridates .

- Applications : Primarily used in agrochemicals for its rapid degradation in environmental conditions .

O,O-Dibutyl Methylphosphonothionate (CAS 18628-73-4)

- Molecular Formula : C₉H₂₁O₂PS

- Structural Difference : Features two butyl groups and a thioate (S=O) group instead of chloride.

- Impact : The thioate group enhances resistance to hydrolysis, making it a preferred intermediate in slow-release pesticides. The long alkyl chains improve solubility in organic matrices .

- Applications : Key component in delayed-action insecticides and lubricant additives .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Research Findings

- Toxicity: Ethyl methylphosphonochloridoate inhibits acetylcholinesterase, leading to neurotoxic effects at elevated concentrations. Its hydrolysis product, methylphosphonic acid, is less toxic but persistent in aquatic environments .

- Synthesis: Optimized via reaction of methylphosphonic acid with chloroethanol in the presence of thionyl chloride, yielding >85% purity .

- Environmental Behavior : Degrades faster in alkaline conditions (t₁/₂ = 12 hours at pH 10) compared to neutral conditions (t₁/₂ = 72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.